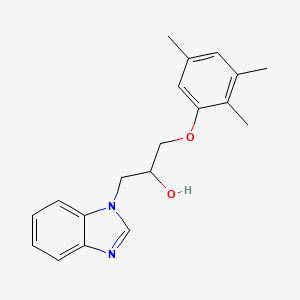
1-Benzimidazolyl-3-(2,3,5-trimethylphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzimidazolyl-3-(2,3,5-trimethylphenoxy)propan-2-ol is a useful research compound. Its molecular formula is C19H22N2O2 and its molecular weight is 310.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Luminescent Properties and Chemical Synthesis
Research has shown that benzimidazole derivatives exhibit luminescent properties. For instance, the study by Shankar et al. (2014) synthesized semirigid ligands containing hydroxyphenylbenzimidazolyl units, which were used to assemble luminescent rhenium(I)-based complexes. These complexes demonstrated dual emissions in both solution and solid states, indicating their potential in photophysical applications (Shankar et al., 2014).
DNA Binding and Cytotoxicity
Paul et al. (2015) synthesized new benzimidazole-containing compounds that showed significant DNA binding and cellular DNA lesion properties. These compounds exhibited substantial in vitro cytotoxic effects against various cancer cell lines, suggesting their use in anticancer drug development (Paul et al., 2015).
Inhibition of DNA Topoisomerase
Alpan et al. (2007) evaluated the effects of 1H-benzimidazole derivatives on mammalian type I DNA topoisomerase activity. Among the compounds tested, one exhibited relatively potent topoisomerase I inhibition, highlighting the potential of benzimidazole derivatives in developing new therapeutic agents (Alpan et al., 2007).
Antimicrobial Activity
Salahuddin et al. (2017) reported on the synthesis and antimicrobial activity of benzimidazole derivatives. Certain compounds showed high activity against Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents (Salahuddin et al., 2017).
Corrosion Inhibition
A theoretical study by Obot & Obi-Egbedi (2010) explored the use of benzimidazole and its derivatives as corrosion inhibitors for mild steel in acidic conditions. The study's findings suggest that these compounds could effectively protect against corrosion, supporting their application in industrial processes (Obot & Obi-Egbedi, 2010).
Mechanism of Action
Target of Action
Benzimidazoles, a component of this compound, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action of “1-Benzimidazolyl-3-(2,3,5-trimethylphenoxy)propan-2-ol”. The benzimidazole component might interact with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Alcohols, which are part of this compound, can act as weak bases and weak acids in aqueous solutions .
Pharmacokinetics
The presence of an alcohol group might influence its solubility and absorption .
Result of Action
The benzimidazole component might induce changes in the activity of its target proteins, leading to downstream cellular effects .
Properties
IUPAC Name |
1-(benzimidazol-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13-8-14(2)15(3)19(9-13)23-11-16(22)10-21-12-20-17-6-4-5-7-18(17)21/h4-9,12,16,22H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKYCARYVXWXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(CN2C=NC3=CC=CC=C32)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
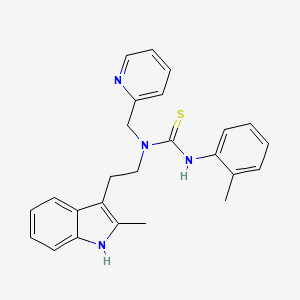
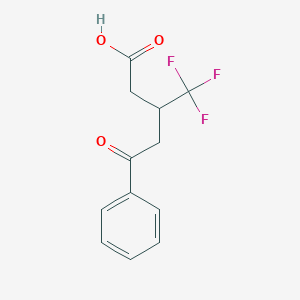
![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B2503727.png)
![(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[3-(2-pyrazol-1-ylpropanoylamino)phenyl]prop-2-enamide](/img/structure/B2503728.png)
![3-Benzyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2503729.png)
![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2503731.png)
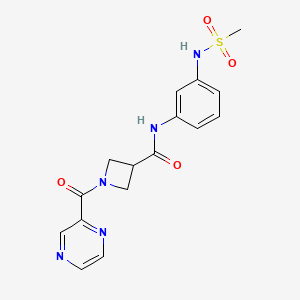
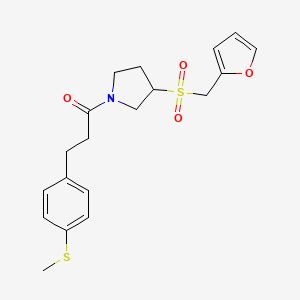
![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methoxyanilino)prop-2-en-1-one](/img/structure/B2503736.png)
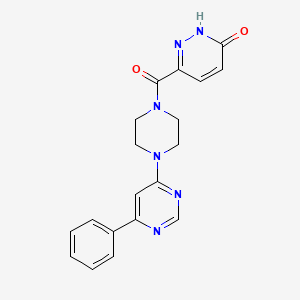
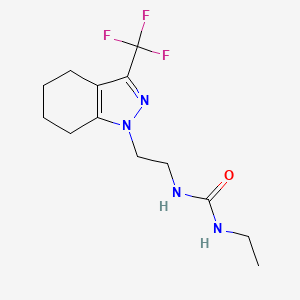
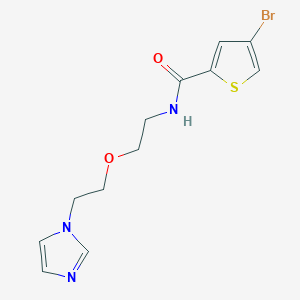

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503747.png)
